2-Propanone, 1-(p-nitrophenylthio)-

Description

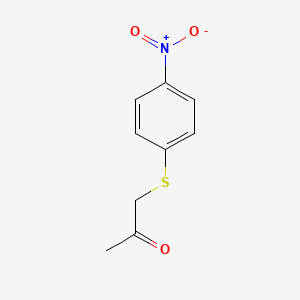

2-Propanone, 1-(p-nitrophenylthio)- (CAS: Not explicitly provided in evidence) is a ketone derivative featuring a propanone backbone substituted with a p-nitrophenylthio group. Its molecular formula is inferred as C₉H₇NO₃S, combining the propanone (C₃H₆O) core with a p-nitrophenylthio (C₆H₄NO₂S) moiety.

Properties

CAS No. |

25784-85-4 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

1-(4-nitrophenyl)sulfanylpropan-2-one |

InChI |

InChI=1S/C9H9NO3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

NMRWIARNFRTDFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)sulfanyl]propan-2-one typically involves the reaction of 4-nitrothiophenol with 2-bromoacetone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion formed from 4-nitrothiophenol attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-[(4-nitrophenyl)sulfanyl]propan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to generate the nucleophilic species.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: 1-[(4-aminophenyl)sulfanyl]propan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-nitrophenyl)sulfanyl]propan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with thiol groups in proteins.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfanyl]propan-2-one involves its interaction with thiol groups in proteins and enzymes. The sulfanyl group can form covalent bonds with cysteine residues, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target protein or enzyme.

Comparison with Similar Compounds

Thioether-Substituted Ketones

- 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): This compound () shares a nitroaromatic ketone structure but substitutes the thioether with an amino group (-NH₂). The amino group’s electron-donating nature contrasts with the electron-withdrawing nitro-thioether group in the target compound, leading to differences in solubility and reactivity. For instance, the amino derivative may exhibit higher basicity and aqueous solubility compared to the thioether analog .

- Thiophene-Containing Analogs (): Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature thiophene (a five-membered aromatic ring with sulfur) instead of a benzene ring. Thiophene’s lower aromatic stability and smaller ring size may reduce steric hindrance but alter electronic interactions. The hydroxyl (-OH) and methylamino (-NHCH₃) groups in these analogs further differentiate their polarity and hydrogen-bonding capacity compared to the nitro-thioether group .

Nitroaromatic Derivatives

- Nitro vs. Methyl Substitutents: Replacing the nitro group with a methyl group (e.g., 1-(p-methylphenylthio)-2-propanone) would eliminate the electron-withdrawing effect, increasing electron density at the aromatic ring. This could enhance nucleophilic substitution reactivity at the aromatic core but reduce stability under oxidative conditions.

Physicochemical Properties

Solubility and Polarity

- The nitro group in 2-Propanone, 1-(p-nitrophenylthio)- enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-nitro analogs. However, the thioether’s hydrophobic character may limit aqueous solubility, contrasting with amino-substituted derivatives () that could form hydrogen bonds .

Stability and Reactivity

- The nitro group may render the compound susceptible to reduction reactions, forming amine derivatives. Thioethers are prone to oxidation (e.g., forming sulfoxides or sulfones), a reactivity shared with thiophene-containing compounds () but modulated by the nitro group’s electron-withdrawing effects .

Biological Activity

2-Propanone, 1-(p-nitrophenylthio)-, also known as p-nitrophenyl thioacetone, is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of 2-Propanone, 1-(p-nitrophenylthio)- can be represented as follows:

- Molecular Formula : C10H11NO3S

- CAS Number : 25784-85-4

The synthesis of this compound often involves the reaction of p-nitrophenyl thioacetate with acetone under specific conditions. The resulting compound serves as an intermediate in the synthesis of other organic compounds and has shown promise in various biological assays.

Research indicates that 2-Propanone, 1-(p-nitrophenylthio)- exhibits several biological activities, primarily through its interactions with enzymes. Notably, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

- Inhibition of α-Glucosidase : In vitro studies have shown that derivatives of this compound can effectively inhibit α-glucosidase activity. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence inhibitory potency.

Case Studies

- α-Glucosidase Inhibition : A study demonstrated that various derivatives of 2-Propanone, 1-(p-nitrophenylthio)- exhibited IC50 values ranging from 14.0 µM to over 373 µM against α-glucosidase. The most potent derivative showed competitive inhibition with a value of 18.0 µM .

- Antioxidant Activity : Another study assessed the antioxidant properties of this compound, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in biological systems.

Data Table: Biological Activity Summary

| Compound Derivative | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 9a | 88.50 | α-Glucosidase Inhibition | Nine-fold improvement over control |

| 9b | 46.00 | α-Glucosidase Inhibition | Less effective than unsubstituted variant |

| 9c | 93.74 | α-Glucosidase Inhibition | Para position showed improved activity |

| 9m | 14.00 | Competitive Inhibition | Highest potency observed |

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of electronic effects and steric hindrance in determining the biological activity of derivatives derived from 2-Propanone, 1-(p-nitrophenylthio)-.

- Electron-donating groups at the R position enhance inhibitory potency compared to electron-withdrawing groups.

- Bulky substituents , particularly at the para position, improve binding affinity to the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.